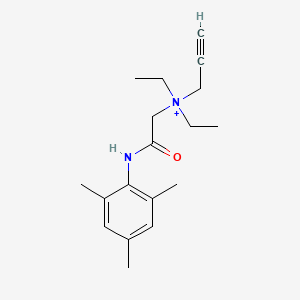
Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is a complex organic compound with a unique structure that includes an ammonium ion, diethyl groups, a propynyl group, and a trimethylphenyl carbamoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- typically involves multiple steps, including the formation of the ammonium ion, the introduction of diethyl and propynyl groups, and the attachment of the trimethylphenyl carbamoyl moiety. Common synthetic routes may involve:
Formation of the Ammonium Ion: This can be achieved through the reaction of a suitable amine with an alkyl halide.
Introduction of Diethyl and Propynyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Attachment of Trimethylphenyl Carbamoyl Moiety: This step may involve the use of carbamoyl chloride and a suitable base to form the desired carbamoyl compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ammonium ion or the propynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium, diethyl(2-propynyl)-: Lacks the trimethylphenyl carbamoyl moiety.
Ammonium, diethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)-: Lacks the propynyl group.
Ammonium, diethyl(2-propynyl)(methyl)-: Lacks the trimethylphenyl carbamoyl moiety and has a simpler structure.
Uniqueness
Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is unique due to its combination of functional groups, which confer specific chemical properties and potential applications that are not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
84213-92-3 |
|---|---|
Formule moléculaire |
C18H27N2O+ |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-prop-2-ynylazanium |
InChI |
InChI=1S/C18H26N2O/c1-7-10-20(8-2,9-3)13-17(21)19-18-15(5)11-14(4)12-16(18)6/h1,11-12H,8-10,13H2,2-6H3/p+1 |
Clé InChI |
QUCJYMNWIXLYAD-UHFFFAOYSA-O |
SMILES canonique |
CC[N+](CC)(CC#C)CC(=O)NC1=C(C=C(C=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


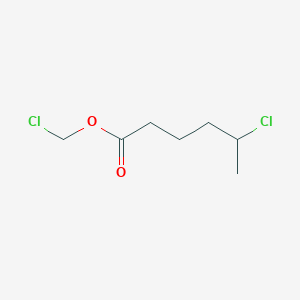
![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)


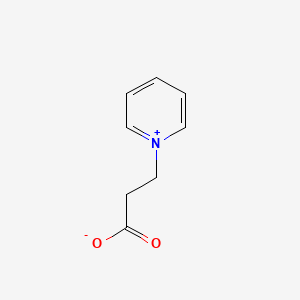
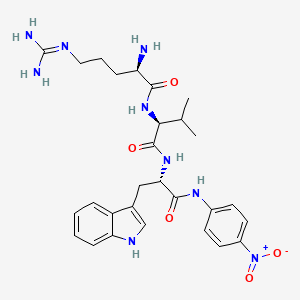
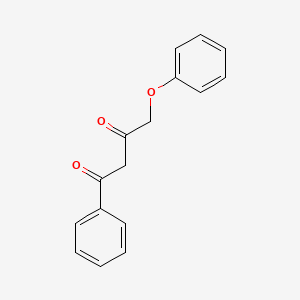

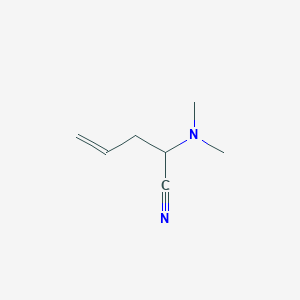
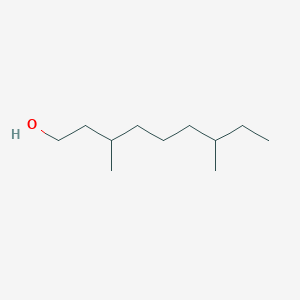
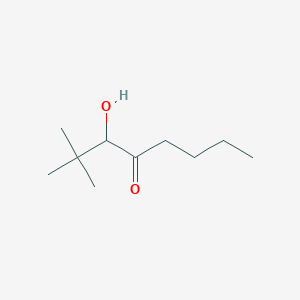
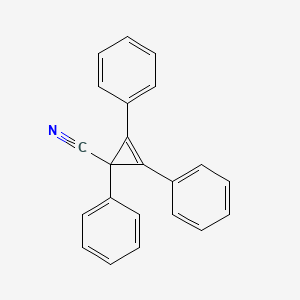
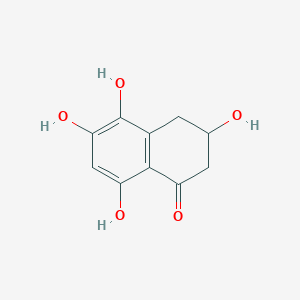
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
